4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one
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Overview
Description
4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one
- 4,6-Dimethyl-2-(2-thienylcarbonyl)isothiazolo[5,4-b]pyridin-3(2H)-one
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: Compared to other similar compounds, 4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl substitution at positions 4 and 6 enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4,6-dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3,6H,1-2H3,(H,11,12) |
InChI Key |
XBIPPAWCZMUYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NNC(=O)C12)C |
Origin of Product |
United States |
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